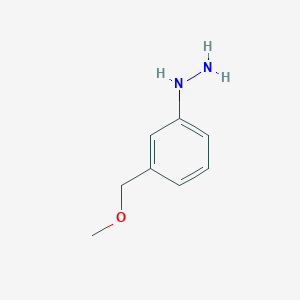
(3-(Methoxymethyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Methoxymethyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a methoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxymethyl)phenyl)hydrazine typically involves the reaction of this compound hydrochloride with a base to liberate the free hydrazine . Another method involves the reduction of the corresponding nitro compound using hydrazine hydrate in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Methoxymethyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Applications De Recherche Scientifique
(3-(Methoxymethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (3-(Methoxymethyl)phenyl)hydrazine involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Phenylhydrazine: Similar structure but lacks the methoxymethyl group.
(3-Methoxyphenyl)hydrazine: Similar structure but lacks the methoxymethyl group on the phenyl ring.
Uniqueness: (3-(Methoxymethyl)phenyl)hydrazine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity compared to other hydrazine derivatives.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
[3-(methoxymethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H12N2O/c1-11-6-7-3-2-4-8(5-7)10-9/h2-5,10H,6,9H2,1H3 |
Clé InChI |
UHZGTBWNPRPYEQ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=CC=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


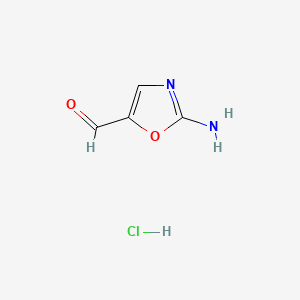
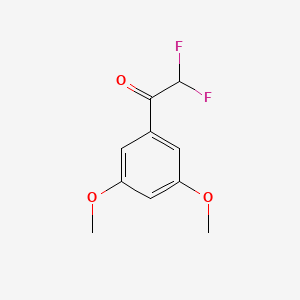


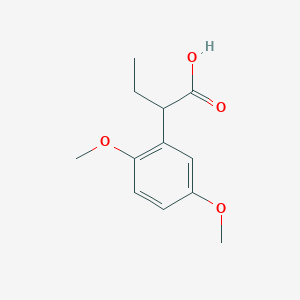
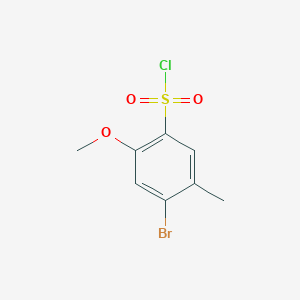
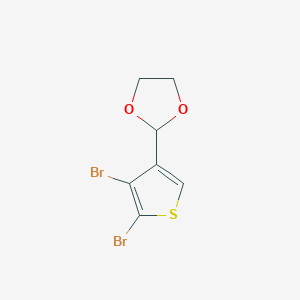


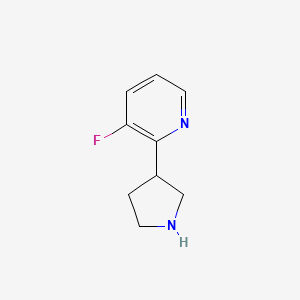
![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
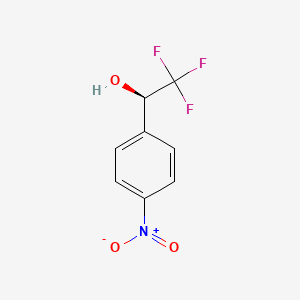
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
